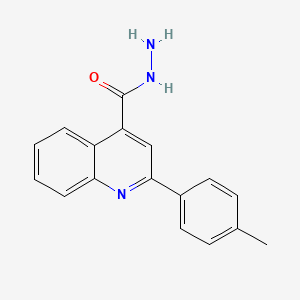

2-(4-Methylphenyl)quinoline-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

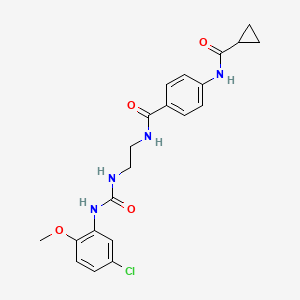

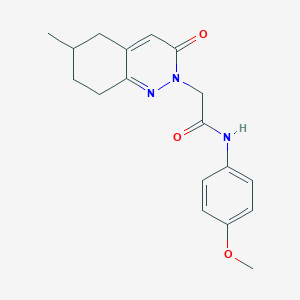

2-(4-Methylphenyl)quinoline-4-carbohydrazide is a biochemical compound used for proteomics research . It has a molecular formula of C17H15N3O and a molecular weight of 277.33 .

Molecular Structure Analysis

The InChI code for this compound is1S/C17H15N3O/c1-11-6-8-12(9-7-11)16-10-14(17(21)20-18)13-4-2-3-5-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The compound’s storage temperature is at room temperature .Scientific Research Applications

Synthesis and Biological Activities

Synthesis Techniques and Derivatives : A study by Keshk et al. (2008) explored the synthesis of various quinoline derivatives, including thiosemicarbazides, triazoles, oxadiazoles, and others, derived from quinoline-2-carbohydrazide. These compounds demonstrated antimicrobial activity, highlighting their potential in medicinal chemistry (Keshk et al., 2008).

Antimicrobial Potential : Bello et al. (2017) synthesized derivatives of 2-propylquinoline-4-carbohydrazide, investigating their antimicrobial properties. The study aimed at discovering new antibacterial agents to combat drug-resistant infections (Bello et al., 2017).

Characterization of Quinoline Derivatives : Saeed et al. (2014) conducted a study on methyl 2-(quinolin-8-yloxy) acetate derivatives, including carbohydrazides. These compounds were characterized spectroscopically, and one of the thiosemicarbazide derivatives was confirmed by X-ray crystallography (Saeed et al., 2014).

Antitubercular Activity : Bodke et al. (2017) synthesized Schiff bases from 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide, which showed promising antibacterial and antitubercular activities, particularly against S. aureus and E. faecalis (Bodke et al., 2017).

Chemical Properties and Applications

Chemical Transformations : Aleksanyan and Hambardzumyan (2019) reported the synthesis of quinoline-6-carbohydrazide and its subsequent reactions to form various derivatives, showcasing the versatile chemical properties of such compounds (Aleksanyan & Hambardzumyan, 2019).

Antimicrobial Assay : Vaghasiya et al. (2014) synthesized quinoline derivatives with antimicrobial properties, highlighting their potential use in therapeutic applications against various bacterial and fungal infections (Vaghasiya et al., 2014).

Evaluation for Antimicrobial Activity : Özyanik et al. (2012) developed quinoline derivatives with an azole nucleus and evaluated their antimicrobial activity, providing insights into their potential for combating a range of microorganisms (Özyanik et al., 2012).

Analgesic and Anti-Inflammatory Activities : Khalifa et al. (2017) synthesized 2-phenylquinoline-4-carboxamide derivatives from 2-phenylquinoline-4-carbohydrazide, evaluating their analgesic and anti-inflammatory activities. This study highlights the diverse pharmacological applications of quinoline derivatives (Khalifa et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

2-(4-methylphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-11-6-8-12(9-7-11)16-10-14(17(21)20-18)13-4-2-3-5-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQWANBRSTUSOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2626150.png)

![Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate](/img/structure/B2626154.png)

![(3,5-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626162.png)

![3,4,5-trimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2626166.png)